4-Vinylphenylacetic acid

Description

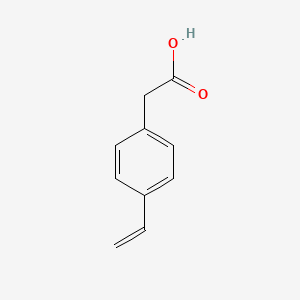

4-Vinylphenylacetic acid (4VG) is a phenylacetic acid derivative featuring a vinyl group (-CH=CH₂) attached to the para position of the benzene ring. This compound serves as a critical intermediate in the synthesis of biobased polymers and functionalized derivatives. For example, 2-methoxy-4-vinylphenyl butyrate (But4VG) and 2-methoxy-4-vinylphenyl pivalate (Piv4VG) are synthesized via two primary routes: (1) reaction with sodium butyrate/pivalate and acyl chlorides, or (2) DCC/DMAP-catalyzed esterification with carboxylic acids. These methods yield colorless to pale yellow oils with high purity (51–99% yields) . The vinyl group enhances reactivity, enabling polymerization and copolymerization applications, distinguishing 4VG from other phenylacetic acid derivatives.

Properties

IUPAC Name |

2-(4-ethenylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOAEBLVGSUAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylphenylacetic acid can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another method involves the hydrolysis of phenylacetonitrile, which can be catalyzed by sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process often includes steps such as hydrolysis, oxidation, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration.

Major Products:

Oxidation: 4-Vinylbenzoic acid.

Reduction: 4-Ethylphenylacetic acid.

Substitution: 4-Bromophenylacetic acid, 4-Nitrophenylacetic acid.

Scientific Research Applications

4-Vinylphenylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Vinylphenylacetic acid involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4VG and analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of 4-Vinylphenylacetic Acid and Related Compounds

*Derivatives of 4VG (e.g., But4VG, Piv4VG) are reported as oils, suggesting low crystallinity .

Structural and Functional Group Analysis

- 4VG vs. 4-Hydroxyphenylacetic acid : The substitution of the hydroxyl (-OH) group in 4-hydroxyphenylacetic acid with a vinyl group in 4VG reduces hydrogen-bonding capacity, lowering water solubility but increasing reactivity toward radical polymerization. This makes 4VG more suitable for polymer chemistry than its hydroxylated counterpart .

- 4VG vs. 4-Hydroxycinnamic acid : Both contain a vinyl moiety, but 4-hydroxycinnamic acid has an additional hydroxyl group conjugated to the aromatic ring. This conjugation enhances UV absorption and antioxidant activity, whereas 4VG’s lack of hydroxyl groups limits its role in redox reactions but improves stability under acidic conditions .

- 4VG vs. Caffeic acid: Caffeic acid’s dihydroxy-substituted aromatic ring confers strong chelating and free-radical-scavenging properties, whereas 4VG’s non-hydroxylated structure prioritizes synthetic versatility in material science .

Physicochemical Properties

- Thermal Stability : The nitro group in 4-nitrophenylacetic acid increases melting point (153–155°C) compared to 4VG’s oily derivatives, highlighting the impact of electron-withdrawing groups on crystallinity .

Biological Activity

4-Vinylphenylacetic acid (4-VPA) is an aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by a vinyl group attached to a phenylacetic acid structure, which contributes to its unique biological properties. This article delves into the biological activity of 4-VPA, summarizing key research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

It possesses a molecular weight of approximately 150.18 g/mol. The presence of the vinyl group enhances its reactivity, making it suitable for various chemical modifications and biological interactions.

1. Antioxidant Properties

Research has indicated that 4-VPA exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. A study showed that 4-VPA effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. 4-VPA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests that it may have therapeutic potential in treating inflammatory conditions .

3. Neuroprotective Effects

The neuroprotective effects of 4-VPA have been explored in several studies. For instance, it demonstrated protective effects against lipopolysaccharide (LPS)-induced neuroinflammation in animal models. The compound reduced the activation of glial cells and inhibited the expression of inflammatory mediators, suggesting its potential use in neurodegenerative disease therapies .

4. Anticancer Activity

Preliminary studies have suggested that 4-VPA may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death . Further investigation is necessary to elucidate its mechanisms of action and therapeutic efficacy.

Case Study 1: Neuroprotection Against LPS-Induced Damage

In a controlled study involving mice, researchers administered LPS to induce neuroinflammation and subsequently treated the subjects with varying doses of 4-VPA. Behavioral tests indicated improved memory performance and reduced synaptic loss compared to the control group treated only with LPS. Biochemical assays revealed decreased levels of amyloid-beta and enhanced expression of synaptic markers, highlighting the compound's neuroprotective capabilities .

Case Study 2: Inhibition of Cancer Cell Proliferation

A case study investigated the effects of 4-VPA on breast cancer cell lines. The results showed that treatment with 4-VPA led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support the potential application of 4-VPA as an adjunct therapy in breast cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. How should researchers design experiments to investigate the compound’s interactions with biomacromolecules (e.g., proteins or DNA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.